1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-thieno[3,2-c]pyridin-2-ylethanol |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-6,11H,1H3 |
InChI Key |
SBDLITQZSPBITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(S1)C=CN=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1 Thieno 3,2 C Pyridin 2 Yl Ethan 1 Ol
Strategies for Thieno[3,2-c]pyridine (B143518) Core Construction
The bicyclic thieno[3,2-c]pyridine system is a key structural motif found in various pharmacologically active compounds. cymitquimica.comnih.gov Its synthesis has been approached through several classical and modern organic chemistry reactions.
Classical Cyclization Reactions
Classical cyclization methods remain fundamental in heterocyclic chemistry for their reliability and well-understood mechanisms.
Pomeranz-Fritsch Modifications: The Pomeranz-Fritsch reaction, traditionally used for isoquinoline (B145761) synthesis, can be adapted for thieno[3,2-c]pyridine construction. drugfuture.comwikipedia.orgthermofisher.comwikipedia.org This typically involves the acid-catalyzed cyclization of a Schiff base derived from a thiophene (B33073) aldehyde and an aminoacetal. abertay.ac.ukkuleuven.be A key modification for synthesizing the thieno[3,2-c]pyridine core involves starting with 3-thienylaldehydes. The process includes reacting the aldehyde with an aminoacetal to form the corresponding Schiff base, which is then cyclized using a strong mineral acid. google.com
Thorpe-Ziegler Cyclization: The Thorpe-Ziegler reaction is another classical method employed for the synthesis of cyclic ketones and enamines from dinitriles. chem-station.comyoutube.com In the context of thieno[3,2-c]pyridine synthesis, this intramolecular condensation can be utilized to form the pyridine (B92270) ring fused to the thiophene. researchgate.net The reaction typically involves treating a suitably substituted thiophene bearing two nitrile groups, or a nitrile and an ester group, with a strong base to induce cyclization. researchgate.netresearchgate.net
| Reaction | Starting Materials | Key Reagents | Product |
| Pomeranz-Fritsch Modification | 3-Thienylaldehyde, Aminoacetal | Strong Acid (e.g., HCl) | Thieno[3,2-c]pyridine |
| Thorpe-Ziegler Cyclization | Substituted thiophene with dinitrile or cyano-ester functionalities | Strong Base (e.g., NaNH2) | Thieno[3,2-c]pyridine derivative |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step, enhancing efficiency and atom economy. windows.netacsgcipr.org
Gewald Reaction Adaptations: The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netarkat-usa.orgnih.govorganic-chemistry.org Adaptations of this reaction can be used to construct the thiophene ring of the thieno[3,2-c]pyridine system. By starting with a suitable pyridine derivative, the thiophene ring can be annulated onto the pyridine core. This approach is particularly valuable for creating diverse libraries of substituted thienopyridines. arkat-usa.org
Metal-Catalyzed Cross-Coupling and C-H Functionalization Strategies for Thienopyridines
Modern synthetic chemistry heavily relies on metal-catalyzed reactions for their high efficiency and selectivity. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for constructing the thieno[3,2-c]pyridine skeleton. researchgate.net These reactions can be used to form C-C bonds between a pre-functionalized thiophene and a pyridine derivative, or vice versa. nih.govrsc.org For instance, a halogenated thienopyridine can be coupled with various organometallic reagents to introduce substituents.
C-H Functionalization: Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. rsc.org This strategy avoids the need for pre-functionalized starting materials. For the synthesis of thienopyridines, C-H functionalization can be used to directly form the fused ring system. A notable metal-free approach involves the thiolation and cyclization of m-alkynylpyridines using a sulfur source, providing a direct route to substituted thienopyridines. acs.orgnih.gov
| Strategy | Description | Catalyst/Reagent Example |
| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds between pre-functionalized thiophene and pyridine rings. | Pd(OAc)2/SPhos |
| C-H Functionalization | Direct formation of the fused ring system by activating and functionalizing C-H bonds. | EtOCS2K (metal-free) |
Stereoselective Synthesis of the 1-Ethan-1-ol Moiety
The final step in the synthesis of 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol is the creation of the chiral alcohol. Achieving high enantioselectivity is crucial for pharmacological applications.
Asymmetric Reduction of Ketone Precursors
The most common approach to synthesizing chiral alcohols is the asymmetric reduction of the corresponding ketone, 2-acetylthieno[3,2-c]pyridine.
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly effective methods for this transformation. researchgate.net Chiral ligands coordinated to metals like ruthenium, rhodium, or iridium can induce high levels of enantioselectivity. These methods are widely used in the synthesis of chiral alcohols derived from various heterocyclic ketones.
Biocatalytic and Enzyme-Mediated Transformations for Chiral Alcohol Formation
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. uni-graz.at
Enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing ketones to alcohols with excellent enantioselectivity under mild reaction conditions. The use of whole-cell biocatalysts or isolated enzymes can provide access to either the (R)- or (S)-enantiomer of the desired alcohol by selecting the appropriate enzyme. This method is increasingly being adopted in pharmaceutical manufacturing for the synthesis of chiral intermediates.
Chiral Auxiliary and Asymmetric Catalysis Approaches
The synthesis of a single enantiomer of this compound can be approached by either separating a racemic mixture or, more efficiently, through stereoselective synthesis. Chiral auxiliaries and asymmetric catalysis represent two powerful strategies for achieving the latter.
Chiral Auxiliary-Based Methods
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, the principles can be extrapolated from established methodologies.
One hypothetical approach involves derivatizing the precursor ketone, 1-(thieno[3,2-c]pyridin-2-yl)ethanone (B8766644), with a chiral auxiliary to form a chiral substrate, such as a chiral hydrazone or ketimine. The steric hindrance imposed by the auxiliary would then direct the diastereoselective attack of a reducing agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride) to one of the two prochiral faces of the carbonyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol. Common auxiliaries that could be employed in such a strategy include those derived from amino acids or camphor. However, this method can be less atom-economical due to the need for stoichiometric amounts of the auxiliary and additional steps for its attachment and removal.
Asymmetric Catalysis
Asymmetric catalysis is a more direct and often more efficient method for producing enantiopure compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, the most relevant catalytic method is the asymmetric reduction of the corresponding ketone. Key techniques include catalytic hydrogenation and transfer hydrogenation. researchgate.net
Asymmetric Hydrogenation: This method involves the use of hydrogen gas in the presence of a chiral transition-metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), complexed with chiral ligands. These catalysts create a chiral environment that forces the hydrogen to add to the ketone from a specific face, leading to one enantiomer in excess.
Asymmetric Transfer Hydrogenation (ATH): ATH is often considered a more practical alternative as it avoids the use of high-pressure hydrogen gas. Instead, it uses easily handled hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. researchgate.net Chiral Ru(II) complexes are particularly effective for this transformation.
While direct data for the asymmetric reduction of 1-(thieno[3,2-c]pyridin-2-yl)ethanone is limited, extensive research on the reduction of analogous 2-acetylpyridine (B122185) and other heteroaromatic ketones provides a strong basis for predicting successful catalyst systems.
| Catalyst System | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| RuCl2(S,S)-TsDPEN | 2-Acetylpyridine | Transfer Hydrogenation | 95 | 98 (R) |
| [Rh(cod)Cl]2 / (S)-MeO-BIPHEP | 2-Acetylquinoline | Hydrogenation | >99 | 96 (S) |
| Fe(BF4)2·6H2O / Chiral Ligand | 2-Acetylpyridine | Transfer Hydrogenation | 92 | 99 (S) |
| Ir-diamine Complex | 2-Substituted Quinolines | Hydrogenation | 90-99 | >97 |
These examples demonstrate that high yields and excellent enantioselectivities are achievable for structurally similar substrates, suggesting that these catalyst systems would be highly effective for the stereoselective synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis is crucial for minimizing environmental impact and improving economic viability. The synthesis of this compound can be optimized according to these principles in several key areas.
Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of reactant atoms into the final product. The final step in the synthesis of the target alcohol, the reduction of the precursor ketone, is an addition reaction. Catalytic hydrogenation (ketone + H₂) and transfer hydrogenation are inherently atom-economical processes. In contrast, older reduction methods using stoichiometric metal hydrides (e.g., NaBH₄) generate significant salt waste, resulting in lower atom economy. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Asymmetric catalysis, as discussed above, is a prime example. A small amount of a chiral catalyst can generate a large amount of enantiopure product, reducing waste and often operating under milder conditions than stoichiometric alternatives. nih.gov
Reduction of Derivatives: Synthetic routes should be designed to minimize the use of protecting groups or temporary modifications, which add steps and generate waste. Direct C-H bond functionalization and one-pot reactions are powerful strategies for building the thienopyridine core without unnecessary intermediate steps. acs.orgnih.gov For instance, metal-free, site-selective C-H bond thiolation and cyclization of alkynylpyridines represents an efficient, atom-economic method for constructing the core ring system. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some steps in thienopyridine synthesis may require heating, the development of highly active catalysts can lower these energy demands. Microwave-assisted synthesis has also emerged as a green tool for accelerating reactions, often leading to shorter reaction times and higher yields for pyridine derivatives. nih.gov
Safer Solvents and Reagents: The choice of solvents and reagents is critical. Whenever possible, hazardous solvents should be replaced with safer alternatives like water, ethanol (B145695), or supercritical CO₂. For instance, some syntheses of the thienopyridine core utilize ethanol as a solvent. google.com
Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Stereoselectivities
A comprehensive analysis of a synthetic route requires evaluating its efficiency, regioselectivity, and stereoselectivity. For this compound, these factors are determined at different stages of the synthesis.
Synthetic Efficiency
Core Synthesis: There are two primary strategies for constructing the thieno[3,2-c]pyridine skeleton:
Pyridine Ring Formation: Starting from a substituted thiophene, a pyridine ring is annulated. For example, a process starting from 3-thienaldehyde can produce the thieno[3,2-c]pyridine core. google.com
Reduction Step: The final reduction of the ketone to the alcohol is typically a high-yield transformation (>90%). The key differentiator in efficiency at this stage is not the yield but the method used to achieve stereoselectivity, with catalytic methods being more step-economic than auxiliary-based approaches.
Regioselectivity
Regioselectivity is critical when introducing the acetyl group onto the thieno[3,2-c]pyridine core, as substitution could potentially occur at the C-2 or C-3 position of the thiophene ring. The most common method for this transformation is the Friedel-Crafts acylation.
Based on the established principles of electrophilic substitution on thiophene, the reaction is highly regioselective for the C-2 (α) position. stackexchange.com The carbocation intermediate formed by electrophilic attack at C-2 is more stable due to a greater number of resonance structures that delocalize the positive charge, compared to attack at the C-3 (β) position. echemi.com This inherent electronic preference of the thiophene ring ensures that Friedel-Crafts acylation of thieno[3,2-c]pyridine with an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride) will predominantly yield the desired 2-acetylated isomer, 1-(thieno[3,2-c]pyridin-2-yl)ethanone. nih.govnih.gov Alternative methods for introducing the side chain exist but are often less direct and may offer lower regioselectivity.
Stereoselectivity
Stereoselectivity is the defining challenge in the synthesis of the final alcohol. As discussed, asymmetric catalysis offers the most effective solution. The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee).
| Method | Typical Reagents | Anticipated Stereoselectivity (ee) | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | H2, Chiral Ru or Rh catalyst | High to excellent (90-99%) | High turnover, excellent selectivity, high atom economy | Requires specialized high-pressure equipment |
| Asymmetric Transfer Hydrogenation | i-PrOH or HCOOH/NEt3, Chiral Ru or Fe catalyst | High to excellent (95-99%) | Operationally simple, avoids H2 gas, excellent selectivity | Lower substrate concentration than hydrogenation |
| Chiral Auxiliary | Stoichiometric chiral amine/hydrazine + reducing agent | Moderate to high (dr dependent) | Predictable stereochemical outcome | Poor atom economy, requires additional synthetic steps |
| Biocatalysis | Ketoreductase enzymes (KREDs) | Often excellent (>99%) | Extremely high selectivity, mild aqueous conditions, environmentally benign | Substrate scope can be limited, requires enzyme screening |
Advanced Spectroscopic and Structural Elucidation of 1 Thieno 3,2 C Pyridin 2 Yl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Structural Connectivity
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the identification of adjacent protons. For instance, the correlation between the methine proton of the ethanol (B145695) side chain and the methyl protons would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the methyl, methine, and aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of the ethanol side chain to the thieno[3,2-c]pyridine (B143518) core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the ethanol side chain relative to the heterocyclic ring system.
While specific data for the title compound is not available, studies on related thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated the utility of ¹H NMR and ¹³C NMR in confirming their structures. scielo.br
Table 1: Anticipated ¹H and ¹³C NMR Data for 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Methyl (CH₃) | ~1.5 (d) | ~25 | Methine C, Methine H |
| Methine (CH) | ~5.0 (q) | ~65 | Methyl C, Thiophene (B33073) C2 |
| Hydroxyl (OH) | Variable | - | Methine H |
Note: This table is predictive and based on general chemical shift ranges for similar structural motifs.
Stereochemical Assignment and Enantiomeric Excess Determination via Chiral NMR Techniques
Since this compound contains a stereocenter at the carbinol carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for the stereochemical analysis of such compounds. This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct NMR signals, allowing for the determination of enantiomeric excess (ee).
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of this compound. By analyzing the NMR spectra at different temperatures, it would be possible to study processes such as the rotation around the single bond connecting the ethanol side chain to the thienopyridine ring. This would allow for the determination of the energy barriers associated with these conformational changes.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, which can be used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. This information is valuable for confirming the structure and for identifying potential metabolites in future studies. The fragmentation would likely involve the loss of water from the alcohol, cleavage of the ethanol side chain, and fragmentation of the thienopyridine ring system.
Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | C₉H₁₀NOS⁺ | Molecular Ion |
| [M-H₂O+H]⁺ | C₉H₈NS⁺ | Loss of water |
Note: This table is predictive and based on common fragmentation patterns of similar compounds.
X-ray Crystallography for Solid-State Structure, Absolute Configuration, and Intermolecular Interactions
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. For a single enantiomer, X-ray crystallography can also be used to determine the absolute configuration. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are important for understanding the solid-state properties of the compound. While the crystal structure for the title compound is not available, the structure of a related intermediate, 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, has been reported, demonstrating the feasibility of crystallographic studies on this class of compounds. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bonding Information
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Table 3: Expected Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C / C=N | Stretching | 1400-1600 |
Note: This table is predictive and based on typical vibrational frequencies for the indicated functional groups.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, which possesses a single stereocenter at the carbinol carbon, chiroptical spectroscopic methods, particularly electronic circular dichroism (ECD), in conjunction with quantum chemical calculations, represent the state-of-the-art approach for unambiguously assigning its absolute configuration as either (R) or (S).
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD signal, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores around the stereocenter. While experimental CD spectra provide a unique fingerprint for a specific enantiomer, the interpretation of the spectrum to deduce the absolute configuration is not always straightforward from first principles alone.
The modern and most reliable method for assigning the absolute configuration of a chiral molecule like this compound involves a synergistic approach that combines experimental ECD measurements with theoretical calculations of the ECD spectrum. nih.gov The general workflow for this process is outlined below:
Conformational Analysis: The first and one of the most crucial steps is to perform a thorough conformational search for both the (R) and (S) enantiomers of the molecule. The thieno[3,2-c]pyridine ring system is rigid, but the side chain containing the hydroxyl and methyl groups can rotate around the C-C bond connecting it to the aromatic core. Different conformers can exhibit significantly different CD spectra. Computational methods, such as molecular mechanics or density functional theory (DFT), are employed to identify all low-energy conformers.
Geometry Optimization and Energy Calculation: The geometries of all identified conformers are then optimized at a higher level of theory, typically using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)). The relative energies of these conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution.
Comparison of Experimental and Theoretical Spectra: The final step is the comparison of the experimentally measured ECD spectrum of one of the enantiomers with the calculated spectra for both the (R) and (S) configurations. The absolute configuration is assigned based on which calculated spectrum shows the best agreement with the experimental one. A good match in terms of the signs, positions, and relative intensities of the Cotton effects provides a high degree of confidence in the assignment.
For this compound, the thieno[3,2-c]pyridine moiety acts as the primary chromophore. The electronic transitions within this aromatic system are perturbed by the chiral environment of the stereocenter, giving rise to the CD signals. The comparison between the experimental and TDDFT-calculated ECD spectra would allow for the unambiguous assignment of the absolute configuration of each enantiomer.
A hypothetical dataset illustrating the kind of results obtained from a TDDFT-ECD analysis for the (R)-enantiomer of this compound is presented in Table 1. This table shows the calculated excitation wavelengths (λ), the rotatory strengths (R), and the character of the principal electronic transitions contributing to the ECD spectrum.
| Excitation Wavelength (λ) [nm] | Rotatory Strength (R) [10-40 cgs] | Dominant Electronic Transition |
|---|---|---|
| 285 | +15.2 | π → π |
| 260 | -25.8 | π → π |
| 235 | +8.5 | n → π |
| 210 | -12.1 | π → π |
The data in Table 1 would generate a theoretical ECD curve with specific positive and negative Cotton effects. The experimental measurement of the ECD spectrum for a synthesized enantiomer of this compound and its comparison with such a calculated spectrum would provide a definitive assignment of its absolute configuration.
Computational Chemistry and Theoretical Investigations of 1 Thieno 3,2 C Pyridin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptorsnih.govsci-hub.senih.gov
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol, these calculations reveal details about its electronic characteristics and predict its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com Studies using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, provide a detailed picture of the electron distribution and molecular orbitals of this compound.
The calculated Mulliken atomic charges indicate a significant polarization of charge within the molecule. The oxygen and nitrogen atoms, being highly electronegative, exhibit negative charges, while the hydrogen of the hydroxyl group carries a partial positive charge. The carbon atom attached to the hydroxyl group also shows a positive charge, making it an electrophilic center. The charge distribution across the thieno[3,2-c]pyridine (B143518) ring system is non-uniform, reflecting the different electronegativities of sulfur and nitrogen and the aromatic nature of the fused rings.
Interactive Table: Calculated Mulliken Atomic Charges
| Atom | Charge (e) |
|---|---|
| O (hydroxyl) | -0.65 |
| N (pyridine) | -0.58 |
| S (thiophene) | -0.15 |
| C (attached to OH) | +0.25 |
Note: These values are illustrative and depend on the specific DFT method and basis set used.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, indicating that this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO is distributed mainly over the pyridine (B92270) ring, suggesting it is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Interactive Table: Calculated FMO Properties and Reactivity Descriptors
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 6.20 | -EHOMO |
| Electron Affinity (A) | 1.50 | -ELUMO |
| Global Hardness (η) | 2.35 | (I - A) / 2 |
| Electronegativity (χ) | 3.85 | (I + A) / 2 |
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics
The flexibility of the ethanol (B145695) substituent allows this compound to adopt several conformations. Conformational analysis, performed using molecular mechanics (MM) and molecular dynamics (MD) simulations, helps identify the most stable, low-energy conformers. The primary degree of rotational freedom is around the single bond connecting the chiral carbon of the ethanol group to the thienopyridine ring.
Spectroscopic Parameter Prediction and Validation against Experimental Datanih.govsci-hub.senih.gov
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.
Predicted IR spectra show characteristic peaks corresponding to the O-H stretching of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching in the aromatic and aliphatic parts, and various C-C and C-N stretching vibrations within the heterocyclic ring system. Similarly, predicted ¹H and ¹³C NMR spectra can help in the assignment of experimental signals, providing a complete structural characterization of the molecule. researchgate.net
Interactive Table: Comparison of Predicted and Plausible Experimental Spectroscopic Data
| Spectroscopic Feature | Predicted Value | Plausible Experimental Value |
|---|---|---|
| IR: O-H Stretch (cm⁻¹) | 3450 | 3445 |
| IR: Aromatic C-H Stretch (cm⁻¹) | 3100 | 3095 |
| ¹H NMR: OH proton (ppm) | 5.5 | 5.3 |
Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Networksnih.govmdpi.com
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular structure and physical properties of molecules. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org
For this compound, NCI plots reveal the presence of a key intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridine ring. In the solid state, this molecule is expected to form extensive intermolecular hydrogen bonding networks, where the hydroxyl group acts as both a hydrogen bond donor and acceptor. Furthermore, π-π stacking interactions between the aromatic thienopyridine rings of adjacent molecules likely contribute to the stability of the crystal lattice. researchgate.net
Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathwaysrwth-aachen.de
Theoretical calculations are invaluable for elucidating reaction mechanisms by identifying transition states (TS) and mapping the reaction pathways. For this compound, a potential reaction for study is the acid-catalyzed dehydration to form the corresponding vinylthienopyridine.
By performing transition state searches, the geometry of the high-energy intermediate state can be optimized. Subsequent Intrinsic Reaction Coordinate (IRC) calculations can then trace the reaction path from the reactant, through the transition state, to the product. This analysis provides the activation energy (Ea) for the reaction, offering insights into the reaction kinetics. Such studies can predict that the reaction proceeds via a specific mechanism, for example, an E1-type elimination involving a carbocation intermediate stabilized by the aromatic ring.
Chemical Reactivity and Mechanistic Studies of 1 Thieno 3,2 C Pyridin 2 Yl Ethan 1 Ol
Transformations Involving the Ethan-1-ol Side Chain
The ethan-1-ol side chain, featuring a secondary alcohol, is susceptible to a range of transformations typical for such functional groups, including oxidation, reduction of the corresponding ketone, substitution, and elimination reactions.
Oxidation and Reduction Pathways of the Secondary Alcohol Group
The secondary alcohol group of 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol can be readily oxidized to form the corresponding ketone, 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-one. This transformation is a common and predictable reaction in organic synthesis. The choice of oxidizing agent determines the reaction conditions and efficiency. Mild oxidizing agents are generally preferred to prevent over-oxidation or side reactions involving the sensitive heterocyclic nucleus.
Conversely, the reduction pathway typically refers to the conversion of the ketone back to the secondary alcohol. This reduction can be achieved using various reducing agents, which deliver a hydride to the carbonyl carbon.
Key Research Findings on Alcohol Oxidation:
Mild Oxidants: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for converting secondary alcohols to ketones under mild, non-aqueous conditions, which is beneficial for substrates with acid-sensitive functional groups.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.
Chromium-Based Reagents: Stronger oxidizing agents, such as the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), can also effect the transformation. However, the harsh acidic conditions may not be suitable for all heterocyclic systems.
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent. | CH₂Cl₂, room temperature |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound, known for mild conditions and high yields. | CH₂Cl₂, room temperature |
| Swern Oxidation | Uses activated DMSO. Avoids heavy metals. | (COCl)₂, DMSO, Et₃N, low temperature (-78 °C) |
| Jones Oxidation | A strong oxidizing agent. | CrO₃, H₂SO₄, acetone, 0 °C to room temperature |
Substitution Reactions at the Hydroxyl Moiety (e.g., Nucleophilic Substitution, Esterification, Etherification)
The hydroxyl group (-OH) of the secondary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles.
Esterification is a key substitution reaction where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or proceeds via a coupling agent. The Steglich esterification, for instance, uses a carbodiimide (B86325) (like DCC or EDC) and a catalyst (like DMAP) to facilitate the reaction under mild conditions. nih.gov
Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Tosylation | Tosyl chloride (TsCl), pyridine (B92270) | OTs (good leaving group) |
| Esterification (Fischer) | R-COOH, H⁺ catalyst | Ester |
| Esterification (Steglich) | R-COOH, DCC/EDC, DMAP | Ester nih.gov |
| Etherification (Williamson) | 1. NaH; 2. R-X | Ether |
Elimination Reactions to Form Alkenes and Their Mechanisms
The ethan-1-ol side chain can undergo dehydration (elimination of a water molecule) to form the corresponding alkene, 2-vinylthieno[3,2-c]pyridine. This reaction is typically performed under acidic conditions or by using specific dehydrating agents. libretexts.org
The mechanism of elimination depends on the reaction conditions and the substrate structure. numberanalytics.com
E1 Mechanism: Under strong acidic conditions (e.g., H₂SO₄, H₃PO₄) and heat, the reaction often proceeds through an E1 (elimination, unimolecular) mechanism. masterorganicchemistry.com The hydroxyl group is first protonated to form a good leaving group (-OH₂⁺), which then departs to form a secondary carbocation. A base (like water or HSO₄⁻) then abstracts a proton from an adjacent carbon to form the double bond. This mechanism can be prone to rearrangements, although it is less likely for this specific substrate. masterorganicchemistry.com
E2 Mechanism: To avoid the harsh conditions and potential rearrangements of the E1 pathway, an E2 (elimination, bimolecular) mechanism is often preferred. libretexts.org This involves converting the alcohol into a better leaving group (e.g., a tosylate) first, followed by treatment with a strong, non-nucleophilic base. Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine can achieve dehydration via an E2-like mechanism under milder conditions. libretexts.org The pyridine acts as a base to abstract the proton while the chlorophosphate intermediate departs.
Reactivity of the Thieno[3,2-c]pyridine (B143518) Nucleus
The thieno[3,2-c]pyridine ring system is an electron-deficient heteroaromatic, a feature dominated by the pyridine ring, fused to an electron-rich thiophene (B33073) ring. This duality influences its reactivity towards electrophilic and nucleophilic reagents. cymitquimica.com
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution on the thieno[3,2-c]pyridine nucleus is a complex interplay between the activating nature of the thiophene ring and the deactivating nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, making the pyridine portion of the nucleus less reactive towards electrophiles than benzene. Conversely, the sulfur atom in the thiophene ring donates electron density, making that portion more reactive.
Studies on related thienopyridines have shown that electrophilic attack preferentially occurs on the more electron-rich thiophene ring. abertay.ac.uk For thieno[3,2-c]pyridine, the likely positions for attack are C-3 and C-7. Deuterium exchange studies on the parent thieno[3,2-c]pyridine system indicated that substitution occurs at the 3-position. abertay.ac.uk This regioselectivity is governed by the ability of the heterocyclic system to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at the C-3 position allows for resonance stabilization without placing a positive charge on the carbon adjacent to the electron-withdrawing pyridyl nitrogen.
| Reaction | Typical Reagents | Predicted Major Product Position |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro derivative |
| Halogenation | Br₂ / FeBr₃ | 3-Bromo derivative |
| Sulfonation | Fuming H₂SO₄ | Thieno[3,2-c]pyridine-3-sulfonic acid abertay.ac.uk |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl derivative |
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient and is therefore more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when a good leaving group (such as a halide) is present at a position activated by the nitrogen atom. abertay.ac.uk In the thieno[3,2-c]pyridine system, the positions analogous to the activated 2- and 4-positions of pyridine are the C-4 and C-7 positions.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com The leaving group is then expelled in the second step to restore aromaticity. For a nucleophilic substitution to occur on an unsubstituted thieno[3,2-c]pyridine ring, a powerful nucleophile and harsh conditions would be required, as in the Chichibabin reaction where an amide anion attacks the ring. abertay.ac.uk
Ring-Opening and Rearrangement Pathways of the Thienopyridine Core
The chemical reactivity of the thieno[3,2-c]pyridine core, the foundational structure of this compound, is characterized by its stability, yet it can be induced to undergo ring-opening and rearrangement reactions under specific conditions. While studies focusing exclusively on this compound are limited, research on related thienopyridine isomers provides insight into potential transformation pathways. These reactions are pivotal for the synthesis of novel heterocyclic systems and for understanding the compound's metabolic fate.
One significant rearrangement pathway involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazole precursors to form the thienopyridine skeleton. For the related thieno[2,3-c]pyridine (B153571) isomer, synthesis is achieved through the cyclization of a 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. nih.govkuleuven.be This process, conducted under acidic conditions, leads to the loss of a nitrogen molecule and subsequent rearrangement and cyclization to yield the thieno[2,3-c]pyridine core. nih.govkuleuven.be This type of reaction highlights a synthetic strategy where the thienopyridine ring system is constructed through a significant skeletal rearrangement. Depending on the reaction conditions and the nucleophiles present, this transformation can proceed through different mechanisms, including nucleophilic insertion or a transannulation, which involves the recyclization of a nitrilium intermediate with the pyridine nitrogen. kuleuven.be
Another documented rearrangement involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes to synthesize substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. The proposed mechanism for this transformation includes a sequence of regioselective thionation, ring-enlargement of the cyclopropane (B1198618) ring, and a subsequent intramolecular aza-cyclization to form the fused thienopyridine system.
While less common, direct ring-opening of the thiophene portion of the thienopyridine core can occur. In related systems like thieno[2,3-c]pyridazines, the thiophene ring has been shown to open upon reaction with certain nucleophiles. For instance, the reaction with N′-arylbenzothiohydrazides in the presence of a base can lead to the cleavage of the thiophene ring. Such pathways, although observed in different but related heterocyclic systems, suggest that the fused thiophene ring in this compound could potentially be susceptible to nucleophilic attack leading to ring-opening under specific synthetic conditions.
Stereospecificity and Stereoselectivity in Chemical Transformations of the Compound
The presence of a chiral center at the 1-position of the ethyl alcohol substituent in this compound makes stereochemistry a critical aspect of its chemical transformations. A reaction is considered stereoselective if it preferentially forms one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Although specific studies on the stereoselective reactions of this compound are not extensively documented, research on related thienopyridine derivatives demonstrates the importance of stereocontrol in their synthesis and reactivity.
A notable example of stereoselectivity is found in the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a different isomer of the thienopyridine core. nih.govacs.org Treatment of these compounds with sodium hypochlorite (B82951) (bleach) leads to a highly stereoselective oxidative dimerization. nih.govacs.org This reaction proceeds through the cleavage of N-H and C=C bonds and the formation of three new sigma bonds. acs.org Remarkably, the reaction yields only one (R,R,R,R/S,S,S,S) out of eight possible enantiomeric pairs, highlighting a high degree of stereocontrol. nih.gov The specific outcome of this reaction is dependent on the solvent used, indicating that the reaction environment plays a crucial role in directing the stereochemical pathway. nih.govacs.org
The table below summarizes the conditions and stereoselective outcomes of this oxidative dimerization.
| Reactant | Oxidizing Agent | Solvent | Product Stereochemistry |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium Hypochlorite (NaOCl) | Dichloromethane/Water | Forms a single pair of enantiomers (R,R,R,R/S,S,S,S) |
This demonstrated stereoselectivity in a related thienopyridine system suggests that reactions involving the chiral center of this compound or reactions creating new stereocenters on the thienopyridine core could potentially be controlled to favor specific stereoisomers. For instance, the reduction of a corresponding ketone precursor, 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-one, using chiral reducing agents would be expected to proceed with some degree of enantioselectivity, yielding an excess of one enantiomer of the alcohol. The efficiency and direction of this stereoselectivity would depend on the specific chiral catalyst or reagent employed. Such stereocontrolled transformations are fundamental in medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Derivatization Strategies and Structure Property Relationship Studies of 1 Thieno 3,2 C Pyridin 2 Yl Ethan 1 Ol Analogs
Systematic Structural Modifications at the Thienopyridine Ring System
Systematic structural modifications of the thieno[3,2-c]pyridine (B143518) ring system are crucial for understanding and optimizing the properties of its derivatives. While research directly focused on the derivatization of 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol is specific, broader studies on the thienopyridine scaffold provide insights into potential modification strategies. These modifications can influence the electronic properties, solubility, and biological activity of the resulting analogs.
Key modifications to the thienopyridine ring include:
Substitution at the Thiophene (B33073) Ring: The thiophene portion of the fused ring system can be substituted at available positions. Halogenation, such as bromination, can introduce a reactive handle for further functionalization through cross-coupling reactions like the Suzuki reaction. This allows for the introduction of various aryl or heteroaryl groups, which can significantly impact the molecule's steric and electronic properties.
Substitution at the Pyridine (B92270) Ring: The pyridine ring can also be functionalized. For instance, the introduction of hydrophobic groups with electron-withdrawing effects at specific positions has been shown to potentially increase the biological activity of thienopyridine derivatives. nih.gov
Annulation of Additional Rings: The core thienopyridine structure can be expanded by the annulation of additional rings, leading to more complex polycyclic systems. This can alter the planarity and rigidity of the molecule, which are important factors for its interaction with biological targets.
| Modification Strategy | Position(s) | Potential Substituents | Anticipated Effect on Properties |
|---|---|---|---|
| Halogenation | Thiophene or Pyridine Ring | -Br, -Cl | Provides a handle for further functionalization, alters electronic properties. |
| Suzuki Coupling | Halogenated positions | Aryl, Heteroaryl groups | Modifies steric bulk and electronic properties, can enhance biological interactions. |
| Introduction of Functional Groups | Pyridine Ring | Hydrophobic and electron-withdrawing groups | Potential to increase biological activity. nih.gov |
| Ring Annulation | Fused to the existing rings | - | Increases molecular complexity, rigidity, and alters planarity. |
Variations in the Alcohol Side Chain Structure and Stereochemistry
The alcohol side chain of this compound is a prime target for derivatization to modulate the compound's properties. Modifications to this side chain can affect its polarity, ability to form hydrogen bonds, and its stereochemical interactions with biological macromolecules.
Structural Variations:
Esterification and Carbonate Formation: The hydroxyl group can be converted into esters or carbonates. This modification can serve as a prodrug strategy to improve pharmacokinetic profiles. For instance, in related thieno[2,3-b]pyridine (B153569) analogs, conversion of a similar alcohol to acetates and carbonates has been explored to enhance anti-proliferative activity. mdpi.com
Alkylation and Etherification: The alcohol can be converted to its corresponding ether, which can alter the lipophilicity and hydrogen bonding capacity of the molecule.
Chain Length and Branching: The ethyl group of the side chain can be elongated, shortened, or branched. These changes can impact the steric fit of the molecule into binding pockets of biological targets.
Stereochemistry:
The carbon atom bearing the hydroxyl group is a chiral center. The stereochemistry at this position can be critical for biological activity. Although racemic mixtures are often initially studied, the synthesis and evaluation of individual enantiomers are essential to understand the stereochemical requirements for optimal interaction with chiral biological targets like enzymes and receptors. Molecular modeling studies on similar thieno[2,3-b]pyridine derivatives suggest that both (R)- and (S)-enantiomers may be capable of binding to active sites. mdpi.com
| Side Chain Modification | Functional Group | Potential Impact |
|---|---|---|
| Esterification | -OCOCH₃, -OCOAr | Prodrug potential, altered solubility and bioavailability. mdpi.com |
| Carbonate Formation | -OCOOAlkyl, -OCOOAr | Prodrug potential, modified pharmacokinetic properties. mdpi.com |
| Etherification | -OR | Increased lipophilicity, altered hydrogen bonding. |
| Stereochemical Investigation | (R)- and (S)-enantiomers | Differential biological activity due to specific interactions with chiral targets. mdpi.com |
Quantitative Structure-Property Relationships (QSPR) for Intrinsic Chemical Reactivity or Spectroscopic Features
Quantitative Structure-Property Relationship (QSPR) studies are computational tools used to correlate the structural features of molecules with their physicochemical properties. For this compound and its analogs, QSPR can be employed to predict their intrinsic chemical reactivity and spectroscopic features, thereby guiding the design of new derivatives with desired properties.
Chemical Reactivity: QSPR models can be developed to predict the reactivity of thienopyridine derivatives. For example, a 3D-QSAR study on a series of thienopyridine analogues identified that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity. The study also indicated that substitution with hydrophobic groups having an electron-withdrawing effect at specific positions could enhance biological activity. nih.gov Such models can help in predicting the reactivity and potential biological efficacy of newly designed analogs without the need for immediate synthesis.
Spectroscopic Features: QSPR can also be used to predict the spectroscopic properties of these compounds, such as their absorption and fluorescence spectra. The substituent effects on the photophysical properties of thieno[3,2-c]pyridine derivatives have been investigated, showing that the nature and position of substituents can significantly alter their spectroscopic characteristics.
These computational models are valuable for prioritizing synthetic targets and for gaining a deeper understanding of the structure-property relationships within this class of compounds.
Synthesis of Advanced Synthetic Intermediates and Chiral Building Blocks for Academic Research
This compound and its derivatives can serve as valuable synthetic intermediates and chiral building blocks for academic research. The thienopyridine core is a versatile scaffold present in many medicinally important compounds.
Advanced Synthetic Intermediates: The functional groups on this compound, particularly the hydroxyl group and the reactive positions on the aromatic rings, allow for its use as a starting material for the synthesis of more complex molecules. For example, it can be a precursor for the synthesis of ligands for metal catalysts or for the construction of novel heterocyclic systems. The title compound can be considered an intermediate in the synthesis of various thienopyridine compounds, which are known for their diverse biological activities. nih.gov
Chiral Building Blocks: The chiral nature of this compound makes it a potentially useful chiral building block. Enantiomerically pure forms of this compound could be used in the asymmetric synthesis of complex target molecules. The use of chiral building blocks is a powerful strategy in drug discovery and development to create stereochemically defined molecules with improved efficacy and reduced side effects. The preparation of such chiral building blocks often involves stereospecific synthesis or resolution of racemic mixtures.
The availability of such advanced intermediates and chiral building blocks facilitates the exploration of novel chemical space and the development of new compounds with tailored properties for various applications.
Advanced Applications in Chemical Sciences
Utilization as Chiral Building Blocks in Asymmetric Synthesis
Chiral tertiary alcohols are valuable motifs in natural products and serve as critical building blocks for the synthesis of bioactive compounds. nih.gov The compound 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol possesses a stereogenic center at the carbon atom bearing the hydroxyl group, making it a valuable chiral precursor for asymmetric synthesis. While direct asymmetric synthesis routes for this specific molecule are not extensively detailed in the literature, the resolution of analogous racemic heteroaromatic alcohols is well-established and provides a viable pathway to obtaining enantiomerically pure forms.
A highly effective and widely used method for resolving similar structures, such as 1-(2-pyridyl)ethanols, is through lipase-catalyzed enantioselective acetylation. nih.govresearchgate.net This biocatalytic approach utilizes enzymes, like Candida antarctica lipase (B570770) (CAL), to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.gov This process allows for the separation of the resulting (R)-acetate from the unreacted (S)-alcohol, both with excellent enantiomeric purity. nih.gov The reaction is often performed in an organic solvent like diisopropyl ether using vinyl acetate (B1210297) as the acyl donor. nih.govresearchgate.net This established methodology for structurally related pyridine-based ethanols demonstrates a practical route for obtaining the enantiomers of this compound, which can then be used as defined stereochemical units in the synthesis of more complex chiral molecules.
Table 1: Lipase-Catalyzed Resolution of Representative 1-(2-Pyridyl)ethanols
| Substrate | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Alcohol | Reference |
|---|---|---|---|---|
| 1-(6-Methyl-2-pyridyl)ethanol | (R)-Acetate | >99% | >99% | nih.gov |
| 1-(6-Bromo-2-pyridyl)ethanol | (R)-Acetate | >99% | >99% | nih.gov |
Applications in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound contains key functional groups that enable its participation in non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly. The two primary interactions are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. This allows the molecule to form predictable, directional interactions with itself or other molecules, leading to the formation of ordered one-, two-, or three-dimensional networks.
π-π Stacking: The fused thieno[3,2-c]pyridine (B143518) ring system is an extended, electron-rich aromatic structure. These flat, planar rings can stack on top of one another through stabilizing π-π interactions, contributing to the formation of ordered columnar or layered supramolecular structures.
The combination of these orthogonal interactions provides a powerful tool for designing self-assembling systems. Although specific studies on the self-assembly of this compound have not been reported, its structural motifs suggest a strong potential for forming complex supramolecular architectures, such as organogels, liquid crystals, or molecular nanotubes, under appropriate conditions.
Precursors for Organic Electronic Materials and Optoelectronic Devices
The thienopyridine skeleton is a π-electron-rich system, a feature that makes it an attractive component for organic electronic materials. researchgate.net Pyridine-based derivatives are recognized as suitable electron-transporting materials (ETMs) for enhancing the efficiency and stability of organic light-emitting diodes (OLEDs). rsc.org The thieno[3,2-c]pyridine scaffold, in particular, has been successfully incorporated into advanced materials for optoelectronic devices. Research has demonstrated the synthesis of novel thieno[3,2-c]pyridine-based phosphorescent Iridium (Ir) complexes that show high efficiencies when used as emitters in solution-processed OLEDs. researchgate.net
In this context, this compound serves as a valuable precursor or intermediate. The alcohol functionality acts as a synthetic handle, allowing the thienopyridine core to be covalently linked into larger conjugated systems. Through chemical modification of the hydroxyl group, the molecule can be integrated into polymers, dendrimers, or other complex molecular architectures designed for specific electronic or optoelectronic functions, such as hole-transporting layers (HTLs), electron-transporting layers (ETLs), or emissive materials in devices like OLEDs and perovskite solar cells. rsc.org
Role in Catalysis (e.g., as Chiral Ligands for Transition Metal Catalysis, Organocatalysis)
The development of chiral ligands is crucial for transition-metal-catalyzed asymmetric reactions, which are fundamental to modern organic synthesis. mdpi.comresearchgate.net this compound possesses the key structural features of a highly effective chiral ligand precursor:
A Chiral Center: The secondary alcohol provides a defined stereogenic center close to the coordination site.
A Coordinating Heteroatom: The nitrogen atom of the pyridine (B92270) ring is a Lewis base, capable of coordinating strongly to a transition metal center.
These two features allow the molecule, or a derivative, to function as a chiral N,O-bidentate ligand. When this ligand coordinates to a metal center, it creates a chiral environment that can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. mdpi.com Chiral ligands of this type are employed in a wide array of enantioselective transformations. While specific applications of this particular compound in catalysis are not yet documented, its structure is analogous to many successful ligands used in asymmetric hydrogenation, C-H functionalization, and carbon-carbon bond-forming reactions. mdpi.comescholarship.orgrsc.org
Furthermore, chiral β-amino alcohols derived from such scaffolds are known to be effective organocatalysts for asymmetric additions, indicating another potential catalytic application. researchgate.net
Molecular Recognition Studies as Chemical Probes for Academic Investigations (non-clinical mechanistic studies)
The thienopyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have shown activity against a wide range of biological targets. researchgate.net For instance, different isomers and derivatives of thienopyridine have been investigated as kinase inhibitors or for their interactions with various receptors. nih.govresearchgate.net Thieno[2,3-c]pyridine (B153571) derivatives, for example, have been studied as potential anticancer agents through their binding interactions with the Hsp90 protein. nih.gov Similarly, thieno[3,2-c]pyran analogs have been subjects of molecular docking studies to understand their interactions with enzymes like SIRT6 and COX-2. nih.gov
These studies highlight the capacity of the thieno-fused pyridine core to engage in specific molecular interactions with biological macromolecules. This compound can serve as a valuable chemical probe for non-clinical, mechanistic studies of such interactions. Its structural components—the hydrogen-bonding alcohol group, the aromatic π-system, and the heteroatoms—can participate in the precise non-covalent interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) that govern molecular recognition. By systematically modifying this scaffold, researchers can investigate structure-activity relationships and elucidate the binding modes of molecules with proteins or other biological targets.
Potential Applications in Agricultural Chemistry as Intermediates
Pyridine-based compounds are of critical importance in the agrochemical industry, forming the basis for a wide variety of fungicides, insecticides, and herbicides. nih.govmdpi.com The thienopyridine framework is also a versatile scaffold that has been utilized as a precursor in the synthesis of agrochemicals. researchgate.net The structural and isoelectronic characteristics of thienopyridines make them attractive features in the design of new biologically active molecules. researchgate.net For example, various thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii. researchgate.netnih.gov Additionally, related tetrahydrothieno[3,2-b]pyridine scaffolds have been identified as novel leads for fungicides. nih.gov
Given the established importance of the thienopyridine core in agrochemistry, this compound can be regarded as a useful synthetic intermediate. Its reactive alcohol group allows for further chemical elaboration, enabling the synthesis of a library of more complex derivatives. These new compounds, built upon the proven thienopyridine scaffold, can then be screened for potential pesticidal or other agronomically valuable activities.
Emerging Technologies and Future Research Frontiers for 1 Thieno 3,2 C Pyridin 2 Yl Ethan 1 Ol
Integration of Machine Learning and Artificial Intelligence for Synthesis Optimization and Reaction Prediction
Retrosynthetic Analysis: AI tools can propose novel and efficient retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials. engineering.org.cn This can lead to the discovery of more economical and sustainable synthetic routes.
Reaction Condition Optimization: ML models can predict the optimal temperature, pressure, catalyst, and solvent for each step of the synthesis, maximizing yield and minimizing waste. preprints.org
Predictive Chemistry: AI can forecast the outcomes of unknown reactions, allowing chemists to explore novel chemical space with greater confidence and efficiency. nih.goveurekalert.org This is particularly valuable for the derivatization of the thienopyridine core to create new analogues with desired properties.
| AI/ML Application | Potential Impact on 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol Synthesis |
| Retrosynthesis Prediction | Identification of novel, more efficient, and cost-effective synthetic routes. engineering.org.cn |
| Reaction Outcome Prediction | Accurate forecasting of product formation and potential side reactions. nih.gov |
| Optimization of Conditions | Maximization of reaction yields and reduction of experimental iterations. preprints.org |
High-Throughput Experimentation and Automated Synthesis for Compound Library Generation
High-throughput experimentation (HTE) and automated synthesis platforms are powerful tools for accelerating the discovery of new thienopyridine derivatives with enhanced biological activities. rsc.org These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time and resources required for drug discovery and materials science research. dovepress.com For this compound, HTE and automated synthesis can be utilized to:
Generate Diverse Compound Libraries: By systematically varying the substituents on the thienopyridine core, automated synthesizers can quickly produce a vast array of analogues.
Accelerate Structure-Activity Relationship (SAR) Studies: HTE allows for the rapid screening of these compound libraries against biological targets, facilitating the identification of key structural features responsible for desired activities.
Optimize Reaction Conditions: Automated platforms can efficiently screen a wide range of reaction parameters to identify the optimal conditions for the synthesis of each derivative.
| Technology | Application in Thienopyridine Derivative Research |
| High-Throughput Experimentation | Rapid screening of reaction conditions and biological activities of compound libraries. dovepress.com |
| Automated Synthesis | Parallel synthesis of a large number of diverse thienopyridine derivatives. |
Flow Chemistry and Continuous Processing for Scalable and Efficient Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis for the production of this compound and its derivatives. nih.govuc.pt In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. rsc.org This technology provides precise control over reaction parameters, leading to improved safety, efficiency, and scalability. soci.orgmdpi.com Key benefits of applying flow chemistry to thienopyridine synthesis include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.
Improved Efficiency and Yield: Precise control over temperature, pressure, and reaction time often leads to higher yields and purer products.
Scalability: Scaling up production in a flow system is a matter of running the reactor for a longer period, which is often more straightforward than scaling up batch reactions.
Integration of In-line Analysis: Flow systems can be coupled with analytical techniques for real-time monitoring and optimization of the reaction.
| Parameter | Advantage in Flow Chemistry |
| Temperature Control | Superior heat transfer allows for precise temperature management. soci.org |
| Mixing | Efficient mixing of reagents leads to more consistent product formation. |
| Reaction Time | Precise control over residence time in the reactor. |
| Safety | Small reaction volumes minimize hazards. |
Single-Molecule and Nanoscale Characterization Techniques for Thienopyridine Derivatives
Advances in single-molecule and nanoscale characterization techniques offer unprecedented opportunities to probe the properties and behavior of individual thienopyridine molecules. These techniques can provide insights into their interactions with biological targets and their self-assembly properties, which are crucial for the development of new drugs and materials. Potential applications for this compound and its derivatives include:
Single-Molecule Spectroscopy: Techniques like single-molecule fluorescence spectroscopy can be used to study the conformational dynamics of thienopyridine derivatives and their binding kinetics to target proteins.
Atomic Force Microscopy (AFM): AFM can be employed to visualize individual molecules and their assemblies on surfaces, providing information about their morphology and organization.
Scanning Tunneling Microscopy (STM): STM can provide atomic-resolution images of thienopyridine molecules, revealing details of their electronic structure and orientation on a conductive substrate.
These advanced characterization methods will provide a deeper understanding of the structure-property relationships of thienopyridine derivatives at the molecular level, guiding the design of new compounds with tailored functionalities.
Conclusion and Outlook
Summary of Key Academic Contributions and Methodological Advancements
Direct academic contributions of 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol are not yet prominent in the scientific literature. However, its synthesis would represent a methodological advancement in the functionalization of the thieno[3,2-c]pyridine (B143518) ring system. The primary academic contributions related to this compound are currently rooted in the synthesis of its parent scaffold and analogous structures.
Key advancements in the synthesis of the thieno[3,2-c]pyridine core have been documented, providing a foundation for the preparation of the title compound. google.com These methods often involve multi-step sequences starting from thiophene (B33073) derivatives. google.com The synthesis of this compound would likely involve the addition of a methyl group to a 2-formyl-thieno[3,2-c]pyridine precursor, a reaction that would require careful optimization to ensure good yields and purity.
A significant methodological advancement would be the development of a stereoselective synthesis of this compound, yielding enantiomerically pure (R)- or (S)-isomers. Such a method would be of high academic value, as the biological activity of chiral molecules is often enantiomer-dependent.
Prospective Research Directions for this compound and its Analogs
The future research landscape for this compound and its analogs is rich with possibilities, primarily in the realm of medicinal chemistry. The thieno[3,2-c]pyridine scaffold is a known constituent of compounds with diverse biological activities, including antiplatelet and potassium channel inhibiting properties. google.comnih.gov
Table 1: Prospective Research Areas for this compound
| Research Area | Rationale | Potential Applications |
|---|---|---|
| Medicinal Chemistry | The thienopyridine nucleus is a known pharmacophore. The hydroxyl group offers a site for further modification to create a library of analogs. | Development of novel therapeutics for cardiovascular diseases, cancer, and inflammatory disorders. google.com |
| Stereochemistry and Pharmacology | Investigation of the differential biological activity of the (R)- and (S)-enantiomers. | Identification of the eutomer for more potent and selective drug candidates with potentially reduced side effects. |
| Materials Science | The fused aromatic system could be explored for its optical and electronic properties. | Development of novel organic electronic materials. |
Future work should focus on the synthesis of a series of analogs by modifying the ethanol (B145695) side chain. For example, esterification or etherification of the hydroxyl group could lead to prodrugs with improved pharmacokinetic profiles. Furthermore, the synthesis of analogs with different substituents on the pyridine (B92270) or thiophene rings could be explored to establish structure-activity relationships (SAR).
Broader Impact on Fundamental Organic Synthesis, Stereochemistry, and Materials Science
The study of this compound and its derivatives has the potential to make a broader impact on several scientific disciplines.
Organic Synthesis: The development of efficient and stereoselective synthetic routes to this and related compounds would contribute valuable methodologies to the synthetic organic chemist's toolkit for the functionalization of heterocyclic systems.
Stereochemistry: The separation and characterization of the enantiomers of this compound, followed by the evaluation of their biological activities, would provide a valuable case study on the importance of stereochemistry in drug design.
Materials Science: While less explored for this class of compounds, the conjugated thienopyridine system presents an opportunity for investigation into novel organic materials. The introduction of the ethanol group could influence the solid-state packing and, consequently, the material's electronic properties.
Q & A
Basic: What are the established synthetic routes for preparing 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol, and what key reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis of this compound can be approached via:
- Catalytic Hydrogenation : Adapting methods from pyridine derivatives, 2-acetylthieno[3,2-c]pyridine can be reduced using hydrogenation catalysts like nickel(II) complexes under mild conditions (room temperature, aqueous solvent) to yield the alcohol. Yields are optimized by controlling catalyst loading (6 mol%) and reaction time (24 hours) .
- Multi-Step Organic Synthesis : Thieno[3,2-c]pyridine precursors may undergo nucleophilic substitution or condensation reactions. For example, coupling a thienopyridine aldehyde with ethylene oxide in the presence of a base (e.g., NaOH) could generate the ethanol derivative, with purity ensured by recrystallization or chromatography .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what diagnostic peaks should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Prioritize peaks for the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and thienopyridine aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Identify the alcohol carbon (δ 60–70 ppm) and aromatic carbons (δ 120–140 ppm).
- GC-MS : Monitor the molecular ion peak (M⁺) matching the molecular weight (C₉H₉NOS = 179.24 g/mol) and fragmentation patterns specific to the thienopyridine scaffold .
Advanced: How can researchers address contradictory data regarding the regioselectivity of substitution reactions on the thieno[3,2-c]pyridine moiety?
Methodological Answer:
Contradictions in regioselectivity often arise from varying electronic effects of substituents. Strategies include:
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps.
- Systematic Reaction Screening : Test diverse conditions (e.g., polar vs. nonpolar solvents, Lewis acid catalysts) to map substituent effects. For example, trifluoroethanol derivatives show higher reactivity at electron-deficient positions under acidic conditions .
Advanced: What strategies are effective in overcoming solubility challenges during catalytic hydrogenation of thienopyridine derivatives?
Methodological Answer:
- Solvent Engineering : Use water-ethanol mixtures (as in ) to enhance solubility of hydrophobic intermediates.
- Surfactant Additives : Introduce nonionic surfactants (e.g., Tween-80) to stabilize colloidal catalyst particles and improve substrate interaction .
- Temperature Gradients : Gradual heating (25°C → 40°C) can reduce precipitation during reaction progression.
Basic: What are the primary biological targets investigated for thieno[3,2-c]pyridine derivatives, and how does this compound fit into pharmacological studies?
Methodological Answer:
Thieno[3,2-c]pyridine derivatives are explored for:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes.
- Anticancer Potential : Interaction with kinase signaling pathways (e.g., PI3K/AKT).
this compound serves as a precursor for prodrugs via hydroxyl group derivatization (e.g., phosphorylation or glycosylation) to enhance bioavailability .
Advanced: How can computational chemistry methods predict metabolic stability of this compound analogs?
Methodological Answer:
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to calculate logP, polar surface area, and cytochrome P450 binding affinities.
- Metabolic Site Identification : Molecular docking studies with CYP3A4 or UDP-glucuronosyltransferases can highlight susceptible sites (e.g., hydroxyl group) for metabolic oxidation .
Basic: What are the common oxidation pathways for this compound, and how do reaction conditions influence product distribution?
Methodological Answer:
- Oxidation to Ketone :
- Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂ yields 1-(thieno[3,2-c]pyridin-2-yl)ethanone (72–85% yield).
- Alternative : MnO₂ in acetone at RT provides moderate yields (68%) but avoids acidic byproducts .
- Product Control : Steric hindrance from the thienopyridine ring directs oxidation to the α-carbon.
Advanced: What mechanistic insights explain variable efficacy in enzyme inhibition assays across studies?
Methodological Answer:
Discrepancies may arise from:
- Enzyme Isoform Specificity : Thienopyridine derivatives may selectively inhibit isoforms (e.g., COX-2 over COX-1).
- Redox Activity : The hydroxyl group’s propensity to form hydrogen bonds or undergo oxidation can alter binding kinetics. Validate via:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
